

Physicochemical Properties of 2-Hydrazinyl-6-iodobenzo[d]thiazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydrazinyl-6-iodobenzo[d]thiazole

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Introduction

2-Hydrazinyl-6-iodobenzo[d]thiazole is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural features, combining a benzothiazole core with a reactive hydrazinyl group and a heavy iodine atom, suggest potential applications as a scaffold for the synthesis of novel bioactive molecules. Understanding the physicochemical properties of this compound is paramount for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

This technical guide provides a summary of the available physicochemical data for **2-Hydrazinyl-6-iodobenzo[d]thiazole**. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide presents computationally predicted values to offer initial guidance. Furthermore, it furnishes detailed experimental protocols for the determination of key physicochemical parameters, enabling researchers to validate and expand upon these predictions.

Core Physicochemical Properties

While experimental data for **2-Hydrazinyl-6-iodobenzo[d]thiazole** is not readily available, computational methods provide valuable estimates for its key physicochemical properties. These predictions, summarized in the table below, serve as a foundational dataset for initial in

silico modeling and experimental design. For comparison, data for the related compound, 2-Hydrazinyl-6-methoxybenzo[d]thiazole, is also provided where available from public databases. [\[1\]](#)

Property	Predicted Value for 2-Hydrazinyl-6-iodobenzo[d]thiazole	Predicted Value for 2-Hydrazinyl-6-methoxybenzo[d]thiazole [1]
Molecular Formula	C ₇ H ₆ IN ₃ S	C ₈ H ₉ N ₃ OS
Molecular Weight	291.11 g/mol	195.24 g/mol
XLogP3	Not Available	2.3
Hydrogen Bond Donor Count	2	2
Hydrogen Bond Acceptor Count	3	4
Rotatable Bond Count	1	1
Exact Mass	290.9327 g/mol	195.0466 g/mol
Topological Polar Surface Area	71.7 Å ²	88.4 Å ²
Heavy Atom Count	12	13
Complexity	194	181

Experimental Protocols

To facilitate the experimental validation of the predicted properties and to provide a framework for the characterization of **2-Hydrazinyl-6-iodobenzo[d]thiazole** and its derivatives, the following detailed protocols are provided.

Synthesis of 2-Hydrazinyl-6-iodobenzo[d]thiazole

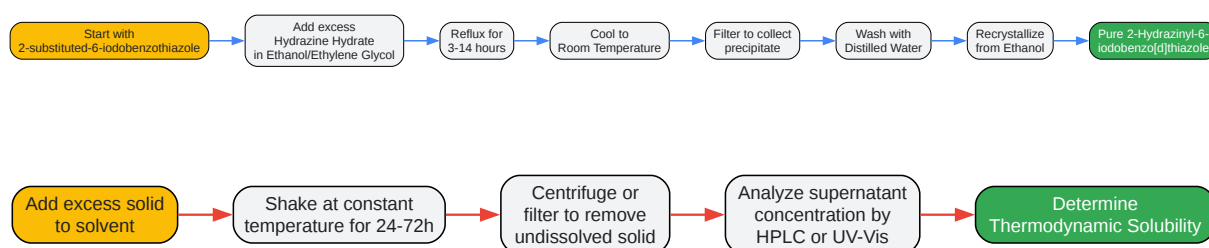
The synthesis of **2-hydrazinyl-6-iodobenzo[d]thiazole** can be adapted from general methods for the synthesis of 2-hydrazinylbenzothiazoles. A common route involves the reaction of a corresponding 2-mercapto or 2-halobenzothiazole with hydrazine hydrate.

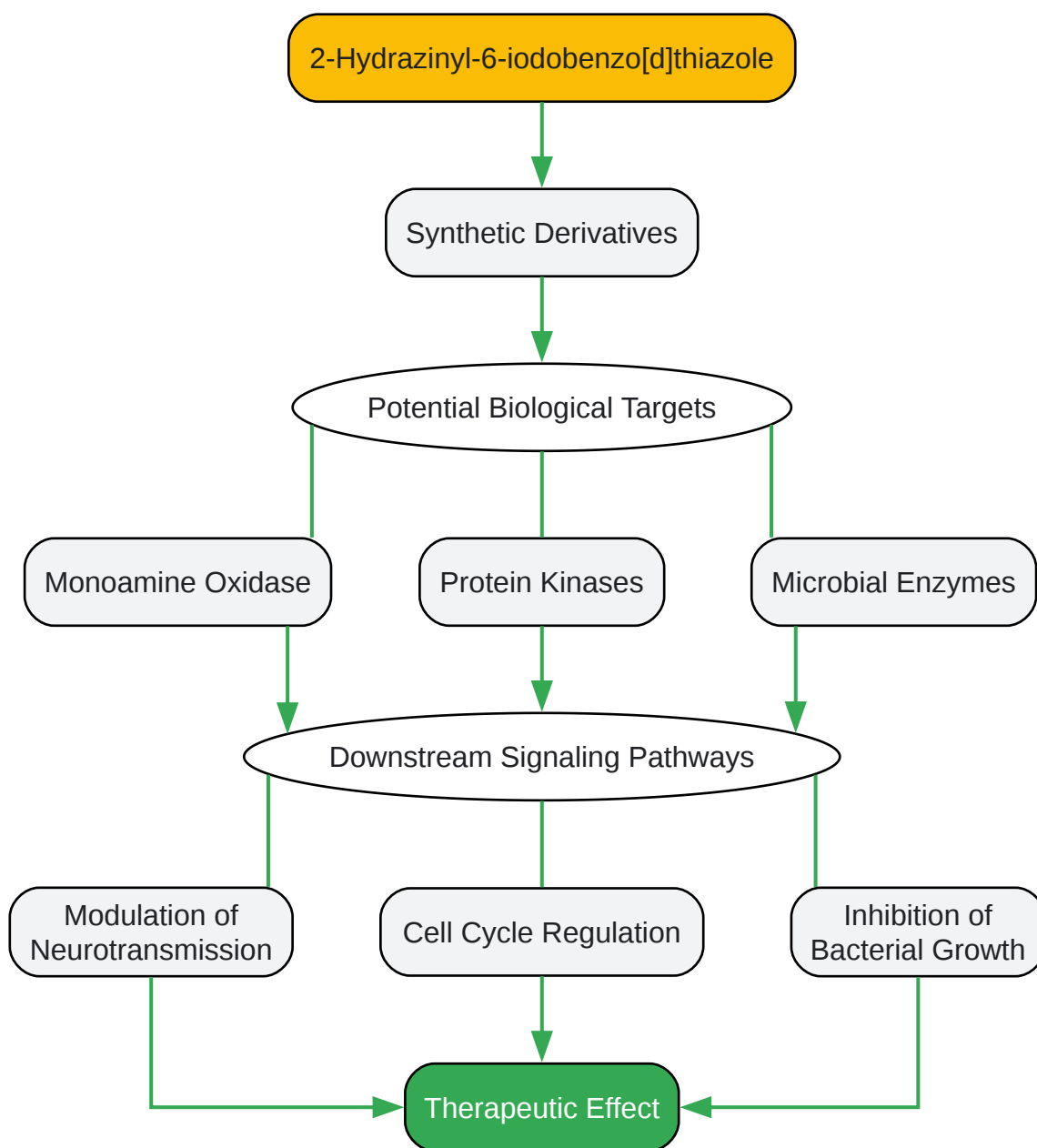
Materials:

- 2-Mercapto-6-iodobenzo[d]thiazole or 2-Chloro-6-iodobenzo[d]thiazole
- Hydrazine hydrate (80-100%)
- Ethanol or Ethylene glycol
- Concentrated Hydrochloric Acid (catalytic amount, if starting from an amine precursor)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve the starting material (2-mercapto- or 2-halo-6-iodobenzothiazole) in a suitable solvent like ethanol or ethylene glycol.
- Add an excess of hydrazine hydrate to the solution.
- If starting from a 2-aminobenzothiazole precursor, a catalytic amount of concentrated hydrochloric acid can be added.
- The reaction mixture is then heated to reflux for several hours (typically 3-14 hours), with reaction progress monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
- The crude product is washed with distilled water and recrystallized from a suitable solvent, such as ethanol, to yield the purified **2-Hydrazinyl-6-iodobenzo[d]thiazole**.





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References

- 1. 2-Hydrazinyl-6-methoxybenzo[d]thiazole | C₈H₉N₃OS | CID 1987846 - PubChem [pubchem.ncbi.nlm.nih.gov]
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